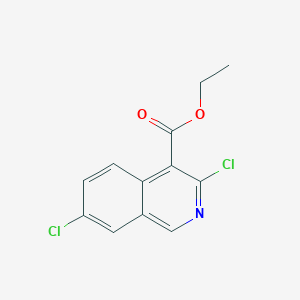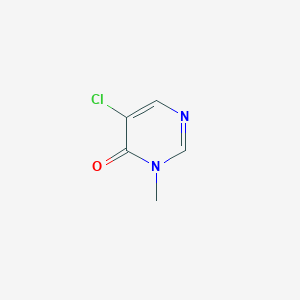
5-Chloro-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position on the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 3-methylpyrimidin-4(3H)-one: One common method involves the chlorination of 3-methylpyrimidin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{3-methylpyrimidin-4(3H)-one} + \text{POCl3} \rightarrow \text{5-Chloro-3-methylpyrimidin-4(3H)-one} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-3-methylpyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-amino-3-methylpyrimidin-4(3H)-one or 5-thio-3-methylpyrimidin-4(3H)-one can be formed.
Oxidation Products: 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry: 5-Chloro-3-methylpyrimidin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It is also employed in the synthesis of nucleoside analogs for antiviral and anticancer research.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpyrimidin-4(3H)-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, nucleoside analogs derived from this compound can interfere with viral replication by incorporating into viral DNA or RNA, thereby inhibiting viral polymerases.
Comparison with Similar Compounds
5-Bromo-3-methylpyrimidin-4(3H)-one: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-3-methylpyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of chlorine.
5-Iodo-3-methylpyrimidin-4(3H)-one: Similar structure with an iodine atom instead of chlorine.
Comparison:
Reactivity: The reactivity of these compounds can vary based on the halogen atom present. For example, the iodine derivative may undergo substitution reactions more readily than the chlorine derivative due to the larger atomic size and lower bond dissociation energy of the C-I bond.
Applications: While all these compounds can serve as intermediates in chemical synthesis, their specific applications may differ based on their reactivity and the nature of the halogen atom. For instance, the fluorine derivative may be preferred in medicinal chemistry due to the unique properties of fluorine in drug design.
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 |
InChI Key |
XPRFCPOSLJJFQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
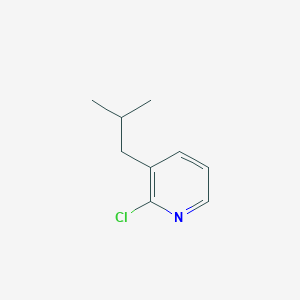
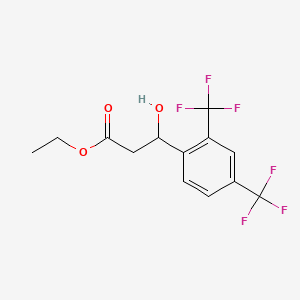
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
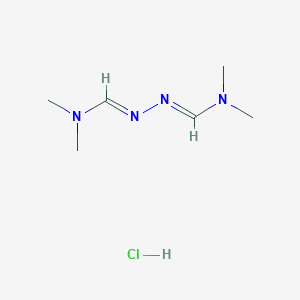
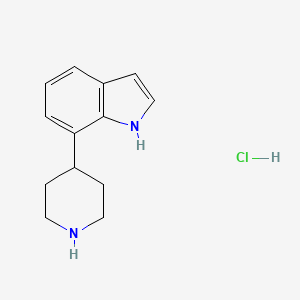

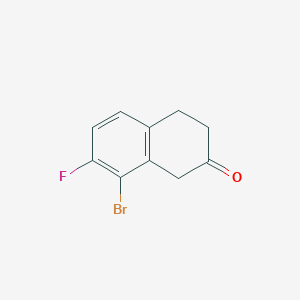

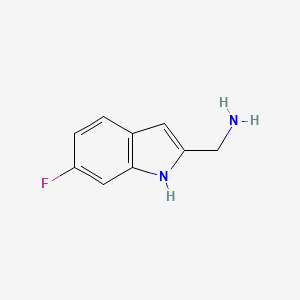

![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
